N-[(1-Hydroxycyclobutyl)-phenylmethyl]-N-methylprop-2-enamide
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Overview
Description
N-[(1-Hydroxycyclobutyl)-phenylmethyl]-N-methylprop-2-enamide is a synthetic organic compound with a unique structure that includes a hydroxycyclobutyl group, a phenylmethyl group, and a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-Hydroxycyclobutyl)-phenylmethyl]-N-methylprop-2-enamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Hydroxycyclobutyl Intermediate: This step involves the cyclization of a suitable precursor to form the hydroxycyclobutyl ring.
Attachment of the Phenylmethyl Group: The hydroxycyclobutyl intermediate is then reacted with a phenylmethyl halide under basic conditions to form the desired intermediate.
Formation of the Prop-2-enamide Moiety: The final step involves the reaction of the intermediate with acryloyl chloride in the presence of a base to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimized reaction conditions, and scalable processes.
Chemical Reactions Analysis
Types of Reactions
N-[(1-Hydroxycyclobutyl)-phenylmethyl]-N-methylprop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The phenylmethyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenylmethyl derivatives.
Scientific Research Applications
N-[(1-Hydroxycyclobutyl)-phenylmethyl]-N-methylprop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1-Hydroxycyclobutyl)-phenylmethyl]-N-methylprop-2-enamide involves its interaction with specific molecular targets and pathways. The hydroxycyclobutyl group may interact with enzymes or receptors, leading to modulation of their activity. The phenylmethyl group can enhance binding affinity and specificity, while the prop-2-enamide moiety may contribute to the overall stability and reactivity of the compound.
Comparison with Similar Compounds
Similar Compounds
- N-[(1-Hydroxycyclobutyl)-phenylmethyl]prop-2-enamide
- N-[(1-Hydroxycyclobutyl)-phenylmethyl]-N-methylprop-2-enamide
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydroxycyclobutyl group provides a unique structural feature that can influence the compound’s reactivity and interactions with biological targets.
Properties
IUPAC Name |
N-[(1-hydroxycyclobutyl)-phenylmethyl]-N-methylprop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-3-13(17)16(2)14(15(18)10-7-11-15)12-8-5-4-6-9-12/h3-6,8-9,14,18H,1,7,10-11H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKNZCLJJNQQOLG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(C1=CC=CC=C1)C2(CCC2)O)C(=O)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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